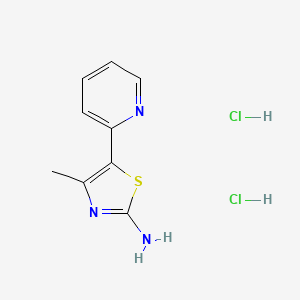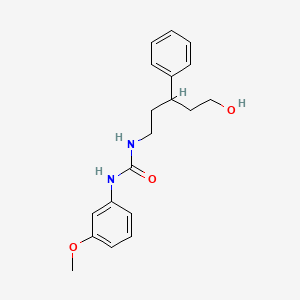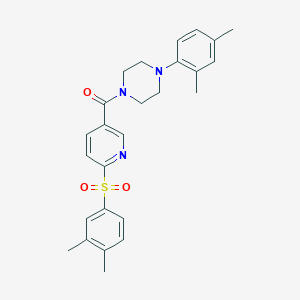
1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone” is a complex organic molecule. It likely contains a pyridinone ring, which is a common structure in many pharmaceuticals . The “4-chlorobenzyl” and “6-phenyl” parts suggest the presence of a benzyl group with a chlorine atom and a phenyl group attached to the pyridinone ring .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyridinone ring, followed by the attachment of the benzyl and phenyl groups .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as is common for similar compounds .Applications De Recherche Scientifique
Lipophilic Coordination Compounds
1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone has been explored in the synthesis of lipophilic coordination compounds, particularly involving aluminum, gallium, and indium complexes. These complexes have been characterized through various techniques, including partitioning, potentiometry, and single-crystal X-ray diffraction (Zhang, Rettig, & Orvig, 1991).
Mass Spectrometry Studies
This compound has been studied in the context of mass spectrometry. Research has focused on understanding the influence of electron affinity and steric effects on fragmentation, particularly in electrospray ionization processes (Marinkovic, Vasiljevic, Laušević, & Jovanović, 2009).
Structural Analysis
Structural analysis of derivatives of this compound has been conducted, offering insights into the molecular conformations and interactions in these compounds (Xiaojing Zhang, Junyong Zhang, Tu, & Jia, 2006).
Azo Coupling and Antimicrobial Activity
Research has also been done on synthesizing novel derivatives through azo coupling processes. These derivatives have been evaluated for their antimicrobial activity, demonstrating potential pharmaceutical applications (Patel, Gandhi, & Sharma, 2010).
Optical and Electronic Properties
Investigations into the optical and electronic properties of similar pyridinone derivatives have been conducted. These studies are significant for applications in fields like nonlinear optics and optoelectronics (Hussain et al., 2020).
Synthesis and Reactivity
Additional research has focused on the synthesis of various pyridinone derivatives and their reactivity. This includes studies on the conditions and outcomes of different chemical reactions involving these compounds (Al-Issa, 2012).
Mécanisme D'action
Target of Action
A similar compound, 1,3,4-oxadiazoles derivatives, has been shown to bind to the5-HT1A receptor . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in various neuropsychiatric disorders.
Mode of Action
Benzylic compounds typically react viaSN1 or SN2 pathways , depending on the degree of substitution . In these reactions, the benzylic position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .
Biochemical Pathways
The interaction with the 5-ht1a receptor suggests that it may influenceserotonergic signaling pathways . Serotonin is a key neurotransmitter involved in mood regulation, and alterations in serotonergic signaling are associated with various psychiatric conditions.
Pharmacokinetics
The physicochemical and pharmacokinetic properties of similar compounds have been predicted using software like discovery studio .
Result of Action
Compounds that interact with the 5-ht1a receptor, like the similar compound mentioned earlier, can influenceneuronal activity and potentially have antidepressant effects .
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-phenylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c19-16-11-9-14(10-12-16)13-20-17(7-4-8-18(20)21)15-5-2-1-3-6-15/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLANVZKQWUNRLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=O)N2CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Phosphonic acid, [(methylsulfonyl)methyl]-, diethyl ester](/img/structure/B2361198.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2361199.png)
![3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/no-structure.png)

![3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2361207.png)


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3E)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2361211.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2361212.png)

![5-[(3-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2361216.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2361218.png)
![1-Methyl-4-[4-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxybut-2-ynyl]piperazine](/img/structure/B2361219.png)

